

Application Note: Quantification of 10-Hydroxydec-6-en-2-one using HPLC-MS

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Compound of Interest

Compound Name: **10-Hydroxydec-6-en-2-one**

Cat. No.: **B15462089**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydec-6-en-2-one is a molecule of interest in various research fields, potentially including pheromone studies, natural product chemistry, and as a biomarker. Accurate and sensitive quantification of this analyte is crucial for understanding its biological role and for potential applications in drug development and other industries. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and highly specific method for the quantification of **10-Hydroxydec-6-en-2-one** in complex matrices. This application note provides a detailed protocol for the quantification of **10-Hydroxydec-6-en-2-one** using an HPLC-MS system. The method is designed to be sensitive, specific, and suitable for routine analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering matrix components and concentrate the analyte of interest. The following solid-phase extraction (SPE) protocol is recommended for the extraction of **10-Hydroxydec-6-en-2-one** from a biological matrix such as plasma or cell culture media.

Materials:

- C18 SPE Cartridges (e.g., 500 mg, 6 mL)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Protocol:

- Sample Pre-treatment: Acidify the sample (e.g., 1 mL of plasma) with 10 μ L of formic acid. Vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow with a wash of 5 mL of 10% methanol in water to remove less polar interferences.
- Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 1 minute and transfer to an HPLC vial for analysis.

HPLC-MS Method

The following HPLC-MS parameters are proposed for the quantification of **10-Hydroxydec-6-en-2-one**. Optimization may be required based on the specific instrumentation used.

HPLC System:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
1.0	20
8.0	95
10.0	95
10.1	20
12.0	20

Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV

- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr

Proposed MRM Transitions:

The molecular weight of **10-Hydroxydec-6-en-2-one** (C₁₀H₁₈O₂) is 170.25 g/mol. The protonated molecule [M+H]⁺ would have an m/z of 171.13. Product ions would be generated by fragmentation of the precursor ion. The following are proposed MRM transitions that should be optimized for the specific instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
10-Hydroxydec-6-en-2-one (Quantifier)	171.13	111.1	100	20	15
10-Hydroxydec-6-en-2-one (Qualifier)	171.13	93.1	100	20	20
Internal Standard (e.g., d4-10-Hydroxydec-6-en-2-one)	175.15	115.1	100	20	15

Data Presentation

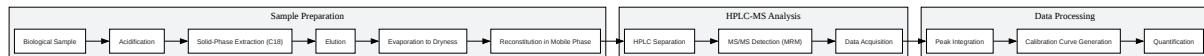
The quantitative data should be summarized in a clear and structured table. The following table is a template demonstrating how to present the results from a validation study.

Table 1: Quantitative Performance of the HPLC-MS Method for **10-Hydroxydec-6-en-2-one**

Parameter	Result
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	Minimal (<15%)

Mandatory Visualizations

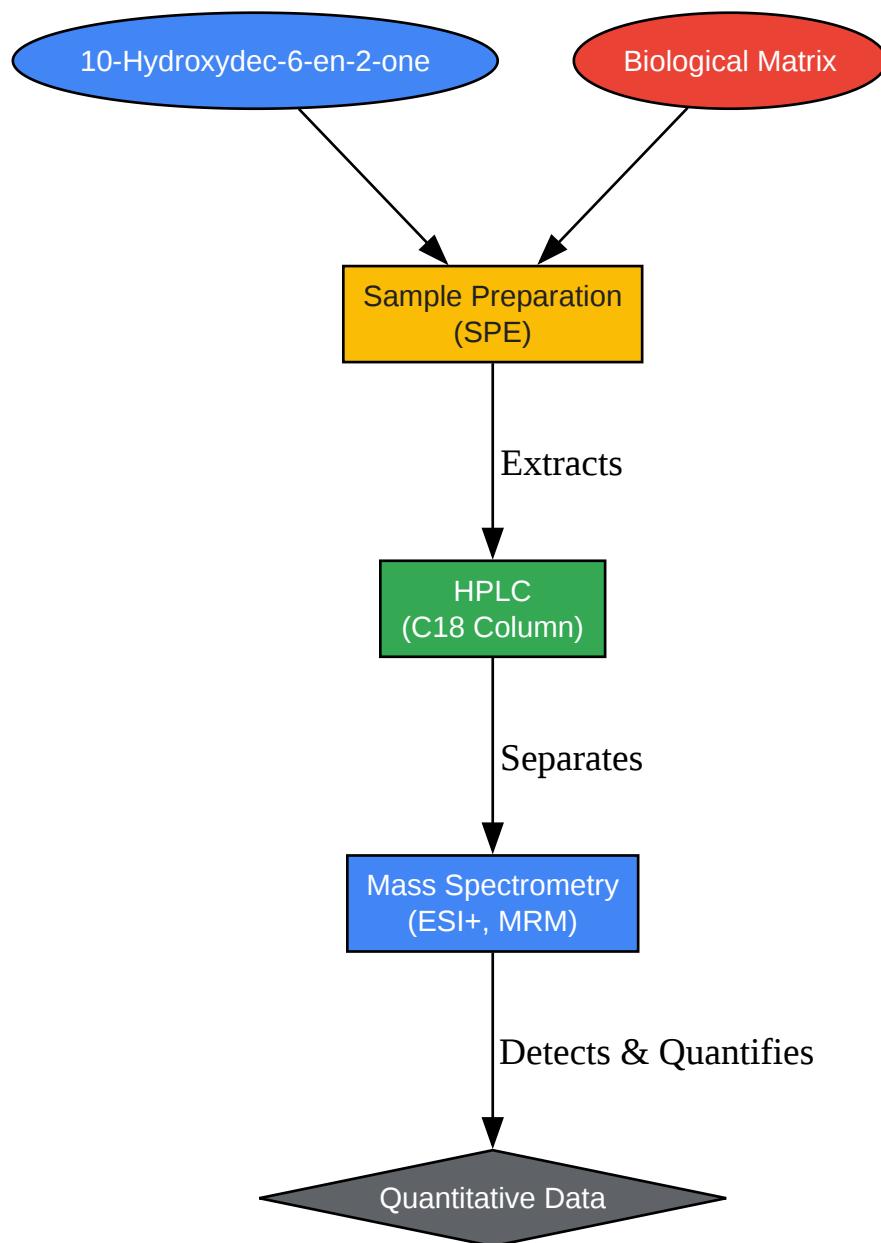
Experimental Workflow



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Caption: Experimental workflow for the quantification of **10-Hydroxydec-6-en-2-one**.

Logical Relationship of the HPLC-MS Method Components



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